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Compound of Interest

Compound Name: 2-cyclohexylidenepropanoic Acid
CAS No.: 77124-22-2
Cat. No.: B2529893

Get Quote
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Technical Monograph: 2-
Cyclohexylidenepropionic Acid
Physicochemical Properties, Synthetic

Architectures, and Pharmacological Utility
Part 1: Executive Summary & Structural Analysis

2-Cyclohexylidenepropionic acid represents a specialized class of
-unsaturated carboxylic acids serving as a critical scaffold in medicinal chemistry and organic

synthesis. Structurally, it features a lipophilic cyclohexylidene ring fused to a propionic acid
backbone at the

-carbon. This uniqgue geometry combines the steric bulk of a cyclohexane ring with the reactive
electrophilicity of an acrylic acid derivative, making it a versatile "junction" molecule for
fragment-based drug discovery (FBDD).

1.1 Chemical Identity
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Molecular Formula:

Key Functional Groups:

IUPAC Name: 2-Cyclohexylidenepropanoic acid

Molecular Weight: 154.21 g/mol

o Cyclohexylidene Moiety: Provides lipophilicity and steric occlusion, often used to mimic

phenyl rings in saturation-focused medicinal chemistry (bioisostere).

o -Unsaturated Carboxyl Group: Acts as a Michael acceptor and a handle for further
derivatization (esterification, amidation).

1.2 Structural & Electronic Properties

The molecule exhibits a conjugated

-system extending from the carbonyl oxygen through the alkene double bond to the cyclohexyl
ring. Unlike its aromatic analog (2-phenylacrylic acid), the cyclohexylidene group is non-planar
(chair conformation), offering distinct 3D-spatial occupancy that can improve selectivity in

enzyme binding pockets (e.g., COX enzymes, HPPD).

Property Value | Characteristic Relevance
Allows for planar conjugation
o (C2, C3), . :
Hybridization at the reaction center while
(Ring) maintaining bulk.
) Moderate lipophilicity; suitable
LogP (Predicted) ~2.4-28 .
for membrane permeability.
Typical for conjugated
) carboxylic acids; exists as
pKa (Predicted) ~4.5 ) )
carboxylate at physiological
pH.
Electrophilic at Susceptible to Michael addition
Reactivity by nucleophiles (thiols,

-carbon

amines).
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Part 2: Synthetic Methodologies

The synthesis of 2-cyclohexylidenepropionic acid is a classic demonstration of the Horner-
Wadsworth-Emmons (HWE) reaction, favored over the Wittig reaction due to the stabilization
provided by the phosphonate carbanion and the ease of byproduct removal.

2.1 Primary Synthesis: Horner-Wadsworth-Emmons Olefination

This protocol ensures high yields and controls the reaction kinetics to prevent polymerization of
the sensitive acrylic acid derivative.

Reagents:

Substrate: Cyclohexanone (Symmetric ketone).

Reagent: Triethyl 2-phosphonopropionate (The "Horner" reagent).

Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

Solvent: THF or Benzene (anhydrous).

Protocol:

Activation: Suspend NaH (1.1 eq) in anhydrous THF at 0°C under

. Dropwise add triethyl 2-phosphonopropionate (1.1 eq). Stir for 1 hour until
evolution ceases and the solution clears (formation of the phosphonate carbanion).

o Coupling: Add cyclohexanone (1.0 eq) slowly to the carbanion solution. The reaction is
exothermic; maintain temperature <30°C.

o Reflux: Heat to 60°C for 2-4 hours to drive the reaction to completion.

o Workup: Quench with dilute HCI. Extract with diethyl ether. The intermediate (ethyl ester) is
isolated via distillation.

o Hydrolysis: The ester is hydrolyzed using LiOH in THF/Water (1:1) at ambient temperature to
yield the free acid.
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2.2 Visualization: Synthetic Pathway

The following diagram illustrates the HWE mechanism and subsequent hydrolysis.

NaH / THF -H2 osphonate Carbanion
Triethyl 2-phosphonopropionate }—»{ ) H ;

2-Cyclohexylidenepropionic Acid
(Final Product)

Ethyl 2-cyclohexylidenepropionate

Click to download full resolution via product page

Figure 1: Step-wise synthesis of 2-cyclohexylidenepropionic acid via HWE olefination.

Part 3: Functional Applications & Biological
Relevance[1][2][3]

While 2-cyclohexylidenepropionic acid acts primarily as a chemical building block, its
derivatives exhibit distinct biological activities, particularly in metabolic regulation and
inflammation.

3.1 Metabolic Modulation (Hypoglycemic Activity)

Research indicates that hydrazone derivatives of this acid function as hypoglycemic agents.

e Mechanism: The hydrazone moiety (formed by reacting the acid with hydrazine derivatives)
mimics metabolic intermediates that inhibit Monoamine Oxidase (MAO) or interact with
glucose regulatory pathways.

o Key Finding: The 2-(2-cyclohexyl-ethylhydrazono)-propionic acid derivative has been shown
to lower blood glucose in animal models without inducing lactic acidosis, a common side
effect of biguanides.

3.2 Synthetic Precursor for NSAIDs

The molecule serves as a precursor to 2-cyclohexylpropionic acid (via catalytic hydrogenation
using Pd/C).
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» Relevance: Saturated cyclohexyl acids are often investigated as "non-aromatic" analogs of
Ibuprofen or Naproxen. Removing the aromatic ring alters the metabolic stability (reducing
CYP450 oxidation) and changes the binding affinity to COX-1/COX-2 enzymes.

e Reaction:2-Cyclohexylidenepropionic acid + H2 (Pd/C) -> 2-Cyclohexylpropionic acid.

3.3 Polymer Chemistry
The

-methyl and cyclohexyl groups provide steric bulk that disrupts polymer chain packing.

e Function: Used as a co-monomer to lower the glass transition temperature (

) and increase the solubility of polyacrylates in organic solvents.

Part 4: Safety & Handling Protocols

As an organic acid and irritant, strict safety protocols are required during synthesis and
handling.

Hazard Identification:

e H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

Handling Procedure:

o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

o Ventilation: All synthesis steps involving NaH or volatile solvents must be performed in a
fume hood.

o Storage: Store in a cool, dry place under inert gas (

) to prevent slow oxidation of the double bond.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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